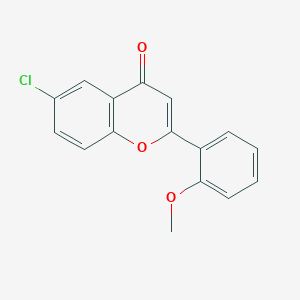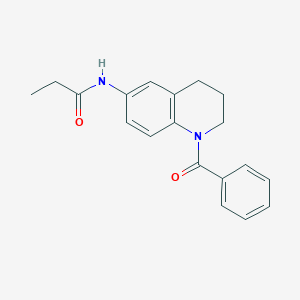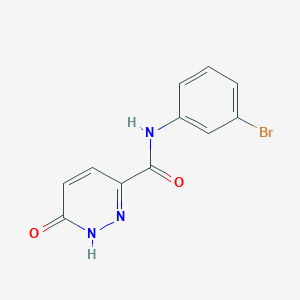
N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide, also known as CMAP, is a synthetic compound that has been used in scientific research and laboratory experiments since the early 2000s. It is a versatile and powerful compound that has been used to study a variety of biological systems and processes.
科学的研究の応用
N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide has been used in a variety of scientific research applications. It has been used to study the effects of drugs on the nervous system, to study the effects of hormones on the reproductive system, and to study the effects of environmental toxins on the immune system. It has also been used to study the effects of stress on the cardiovascular system, to study the effects of aging on the skeletal system, and to study the effects of diet on the digestive system. In addition, it has been used to study the effects of drugs on the endocrine system, to study the effects of radiation on the respiratory system, and to study the effects of pollutants on the renal system.
作用機序
N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide works by binding to specific receptors on cells in the body and activating them. This activation leads to a cascade of events, including the release of hormones, neurotransmitters, and other signaling molecules. These molecules then interact with other cells in the body, resulting in the desired physiological or biochemical effect. For example, when this compound binds to receptors on cells in the nervous system, it can activate the release of neurotransmitters, resulting in changes in behavior or mood.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound vary depending on the application. In the nervous system, it has been shown to affect the release of neurotransmitters, resulting in changes in behavior or mood. In the reproductive system, it has been shown to affect the release of hormones, resulting in changes in fertility or reproductive health. In the cardiovascular system, it has been shown to affect the release of hormones, resulting in changes in blood pressure or heart rate. In the skeletal system, it has been shown to affect the release of hormones, resulting in changes in bone density or bone structure. In the digestive system, it has been shown to affect the release of hormones, resulting in changes in digestion or nutrient absorption. In the endocrine system, it has been shown to affect the release of hormones, resulting in changes in metabolism or energy levels. In the respiratory system, it has been shown to affect the release of hormones, resulting in changes in breathing or lung function. In the renal system, it has been shown to affect the release of hormones, resulting in changes in kidney function or kidney health.
実験室実験の利点と制限
The advantages of using N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide in lab experiments include its versatility, its ability to target specific receptors, and its ability to produce a wide range of effects. Additionally, this compound is relatively stable and can be stored for long periods of time. The main limitation of this compound is that it can be toxic at high concentrations and can cause adverse side effects.
将来の方向性
The potential future directions for N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide include further research into its mechanism of action, its effects on different organs and tissues, and its potential therapeutic applications. Additionally, this compound could be used to study the effects of drugs on the nervous system, to study the effects of hormones on the reproductive system, and to study the effects of environmental toxins on the immune system. Finally, this compound could be used to study the effects of stress on the cardiovascular system, to study the effects of aging on the skeletal system, and to study the effects of diet on the digestive system.
合成法
N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide is synthesized through a four-step process. The first step involves the reaction of 4-methoxyphenylacetic acid and 2-chloroacetyl chloride in the presence of a base such as triethylamine. The second step involves the reaction of the product from the first step with hydrazine hydrate in the presence of a base such as potassium carbonate. The third step involves the reaction of the product from the second step with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The final step involves the reaction of the product from the third step with hydrazine hydrate in the presence of a base such as potassium carbonate. The product of this reaction is this compound.
特性
IUPAC Name |
N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-18-10-5-2-9(3-6-10)4-7-11(16)14-15-12(17)8-13/h2-3,5-6H,4,7-8H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMZXHJYUJOACJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate](/img/structure/B6431371.png)



![N-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431384.png)
![(2Z)-6-(benzyloxy)-2-[(3-methylthiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6431403.png)
![N-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431410.png)


![2-{[6-(propan-2-yl)pyrimidin-4-yl]oxy}acetic acid](/img/structure/B6431432.png)
![(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate](/img/structure/B6431440.png)
![N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431459.png)
![N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431466.png)
